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2-Deoxyribose 5-phosphate (disodium) -

2-Deoxyribose 5-phosphate (disodium)

Catalog Number: EVT-10963277
CAS Number:
Molecular Formula: C5H9Na2O7P
Molecular Weight: 258.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Deoxyribose 5-phosphate (disodium) is a crucial biochemical compound that serves as a key intermediate in the synthesis of deoxynucleosides, which are essential for DNA production. This compound is characterized by its phosphate group attached to the 5' position of the deoxyribose sugar, distinguishing it from ribose 5-phosphate. The disodium salt form enhances its solubility and stability in biological systems.

Source

2-Deoxyribose 5-phosphate is primarily derived from biological processes involving nucleic acid metabolism. It can be synthesized enzymatically from glyceraldehyde 3-phosphate and acetaldehyde through the action of specific enzymes such as deoxyribose-5-phosphate aldolase. Additionally, it can be produced via chemical phosphorylation of 2-deoxyribose or through hydrolysis of DNA, although these methods are less efficient and more costly due to the need for purification steps .

Classification

In terms of biochemical classification, 2-deoxyribose 5-phosphate falls under the category of nucleotides and nucleoside phosphates. It is classified as a sugar phosphate, specifically a pentose phosphate, and is involved in various metabolic pathways related to nucleotide synthesis.

Synthesis Analysis

Methods

The synthesis of 2-deoxyribose 5-phosphate can be achieved through several methods:

Technical Details

The enzymatic synthesis typically involves:

  • Substrates: Glyceraldehyde 3-phosphate and acetaldehyde.
  • Enzymes: Deoxyribose-5-phosphate aldolase catalyzes the aldol reaction.
  • Conditions: Optimal pH and temperature conditions must be maintained to maximize enzyme activity.
Molecular Structure Analysis

Structure

The molecular structure of 2-deoxyribose 5-phosphate consists of a five-carbon sugar (deoxyribose) with a phosphate group attached at the fifth carbon. The molecular formula is C5_5H9_9O7_7P, and its structural representation highlights the absence of a hydroxyl group at the second carbon, distinguishing it from ribose.

Data

Key data points include:

  • Molecular Weight: Approximately 230.1 g/mol.
  • Solubility: Highly soluble in water, with concentrations reaching up to 100 mg/mL .
  • SMILES Notation: [Na].OC(COP(O)(O)=O)C(C(C(=O)O)O)O .
Chemical Reactions Analysis

Reactions

The primary reactions involving 2-deoxyribose 5-phosphate include:

  1. Formation of Deoxynucleosides: Through the action of nucleoside phosphorylase, where a nucleobase reacts with 2-deoxyribose 5-phosphate to form deoxynucleosides.
  2. Degradation Pathways: It can be cleaved into glyceraldehyde 3-phosphate and acetaldehyde during metabolic degradation processes .

Technical Details

The enzymatic reactions are typically regulated by substrate availability and enzyme concentration. The use of high-performance liquid chromatography is common for analyzing reaction products .

Mechanism of Action

Process

The mechanism by which 2-deoxyribose 5-phosphate acts in biochemical pathways involves:

  • Substrate Interaction: It serves as a substrate for various enzymes that facilitate nucleotide synthesis.
  • Energy Utilization: ATP provides the necessary energy for these biochemical transformations.

Data

Research indicates that enzyme kinetics can vary significantly based on substrate concentration and environmental conditions, such as pH and temperature .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear to faintly yellow solution when dissolved in water.
  • Melting Point: Not specifically defined due to its salt form but generally stable under standard laboratory conditions.

Chemical Properties

  • Stability: Stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Reactivity: Reacts readily with nucleobases to form deoxynucleosides; susceptible to hydrolysis under certain conditions.

Relevant analyses indicate that its behavior in solution can be influenced by ionic strength and pH levels .

Applications

Scientific Uses

2-Deoxyribose 5-phosphate has several key applications in scientific research:

  • Nucleotide Synthesis: It is used as a starting material for synthesizing deoxynucleosides, which are vital for DNA research and therapeutic applications.
  • Biochemical Studies: Employed in studies involving enzyme kinetics and metabolic pathways related to nucleic acid synthesis.
  • Diagnostic Applications: Used in assays to identify and characterize deoxyribose phosphate aldolases .
Enzymology of 2-Deoxyribose-5-phosphate Aldolase (DERA)

Molecular Structure and Properties of 2-Deoxyribose 5-Phosphate (Disodium)

2-Deoxyribose 5-phosphate (disodium) (CAS 102916-66-5) is the disodium salt of a phosphorylated pentose sugar essential in nucleotide metabolism. Its molecular formula is C₅H₉Na₂O₇P, with a molecular weight of 258.07 g/mol. The compound typically presents as a white to off-white powder and exhibits high solubility in water (83.33 mg/mL, equivalent to 322.90 mM) [2] [4] [6]. Its chemical structure features an aldehyde group, two chiral hydroxyl groups, and a phosphate group at the C5 position, coordinated with sodium ions. The stereochemistry of the molecule is critical for its recognition by 2-deoxyribose-5-phosphate aldolase (DERA), which specifically processes the D-isomer [3] [8].

Table 1: Physicochemical Properties of 2-Deoxyribose 5-Phosphate (Disodium)

PropertySpecification
CAS Number102916-66-5
Molecular FormulaC₅H₉Na₂O₇P
Molecular Weight258.07 g/mol
AppearanceWhite to off-white powder
Solubility (H₂O)83.33 mg/mL (322.90 mM)
Storage Conditions-20°C, sealed, anhydrous environment

Catalytic Mechanism of DERA

DERA (EC 4.1.2.4) belongs to the class I aldolase family, characterized by the formation of a Schiff base intermediate between an active-site lysine residue (Lys167 in E. coli DERA) and the carbonyl group of the substrate. This enzyme reversibly cleaves 2-deoxyribose-5-phosphate into D-glyceraldehyde-3-phosphate (G3P) and acetaldehyde [1] [8]. The catalytic mechanism proceeds via three steps:

  • Schiff base formation: Lys167 attacks the carbonyl carbon of 2-deoxyribose-5-phosphate, forming a protonated iminium ion.
  • Retro-aldol cleavage: The C3–C4 bond breaks, releasing G3P and generating an enamine intermediate.
  • Hydrolysis: The enamine is hydrolyzed to release acetaldehyde and regenerate the free enzyme [8] [9].

Structural analyses reveal that Lys201 (adjacent to the catalytic lysine) enhances catalysis by modulating the pKa of Lys167, facilitating efficient proton transfer. DERA’s active site contains a hydrophilic pocket (Thr170, Lys172) that stabilizes the C2-hydroxyl group of G3P, ensuring stereoselectivity for the D-isomer. Mutagenesis studies confirm that substitution of catalytic residues (e.g., Lys155 in B. halodurans DERA) abolishes enzymatic activity [8] [10].

Substrate Specificity and Reaction Reversibility

DERA exhibits unusual substrate promiscuity among aldolases. While its natural reaction involves aldol cleavage of 2-deoxyribose-5-phosphate, it also catalyzes reversible aldol additions between diverse aldehydes:

  • Donor substrates: Acetaldehyde (natural), propanal, acetone, fluoroacetone.
  • Acceptor substrates: D-glyceraldehyde-3-phosphate (natural), chloroacetaldehyde, formaldehyde, aliphatic aldehydes [3] [8] [10].

This promiscuity enables DERA to synthesize non-natural polyhydroxylated compounds. For example, it sequentially condenses two acetaldehyde molecules with chloroacetaldehyde to form (3R,5S)-6-chloro-2,4,6-trideoxyhexose, a statin precursor. The reaction equilibrium favors cleavage under physiological conditions but shifts toward synthesis when products form stable cyclic hemiacetals (e.g., 6-membered lactols) [3] [8].

Table 2: Substrate Range and Catalytic Efficiency of DERA

Substrate Pair (Donor + Acceptor)Product FormedDiastereoselectivityEnantioselectivity
Acetaldehyde + D-G3P2-Deoxyribose-5-phosphate>99%>99% ee
Acetaldehyde + Chloroacetaldehyde(3R,5S)-6-Chloro-2,4,6-trideoxyhexose99.6% de>99.9% ee
Acetaldehyde (tandem addition)(R)-1,3-Butanediol (via AKR reduction)N/A>99% ee

Physiological Roles and Metabolic Pathways

In bacteria, DERA is part of the inducible deo operon, enabling catabolism of exogenous deoxyribonucleosides for energy generation. Deoxyribose is phosphorylated to 2-deoxyribose-5-phosphate, which DERA cleaves into G3P (entering glycolysis) and acetaldehyde (converted to acetyl-CoA for the Krebs cycle) [8]. This pathway provides carbon sources under nutrient-limited conditions.

In humans, DERA is expressed in the liver, lungs, and colon and participates in the cellular stress response. During oxidative or mitochondrial stress, DERA translocates to stress granules and associates with YBX1 protein. It enables ATP generation from deoxyinosine when glucose is scarce, highlighting its role in metabolic adaptation [8].

Enzyme Engineering and Biocatalytic Applications

Natural DERA has limitations for industrial use:

  • Low acetaldehyde tolerance: Concentrations >100 mM lead to crotonaldehyde formation, causing irreversible enzyme inactivation [8] [10].
  • Thermal instability: Mesophilic DERAs denature at elevated temperatures [8].

Directed evolution and rational design have addressed these issues:

  • Acetaldehyde resistance: DSM evolved E. coli DERA variants (e.g., F160Y/M173I) tolerating 400 mM acetaldehyde, a 10-fold improvement over wild-type. These mutations prevent crotonaldehyde adduct formation at the active site [8] [10].
  • Thermostability enhancement: Thermostable DERAs from Thermus thermophilus HB8 and Bacillus halodurans retain activity at 60–70°C. Oligomerization (dimer/tetramer states) stabilizes these enzymes via hydrophobic interactions and hydrogen bonding [8] [10].

Table 3: Engineered DERA Variants and Applications

DERA VariantKey Mutation(s)Improved PropertyIndustrial Application
DSM E. coli DERAF160Y/M173IAcetaldehyde toleranceStatin side-chain synthesis
Bacillus halodurans BH1352F160YAcetaldehyde condensation(R)-1,3-Butanediol biosynthesis
Thermus thermophilus DERAWild-typeThermostability (70°C)High-temperature biocatalysis

Engineered DERAs are used in multi-enzyme cascades for pharmaceuticals:

  • Islatravir synthesis: DERA collaborates with four other enzymes to convert glucose to the nucleoside reverse transcriptase inhibitor, achieving high atom economy [8].
  • Epothilone precursors: DERA catalyzes sequential aldol additions to generate chiral intermediates for anticancer epothilones [3] [8].
  • Statin lactones: Industrial-scale synthesis of atorvastatin and rosuvastatin uses DERA to form (3R,5S)-6-chloro-2,4,6-trideoxyhexose, achieving >99.9% ee and 99.8% de after oxidation [3] [8].

Structural Insights from Crystallography

DERA adopts a TIM α/β-barrel fold, conserved across bacteria and archaea. Crystal structures of substrate-bound complexes (e.g., PDB: 1JCJ, 1KTN) reveal:

  • The catalytic Lys167 forms a Schiff base with 2-deoxyribose-5-phosphate.
  • A hydrophobic pocket (Phe160, Met173) positions acetaldehyde for nucleophilic attack.
  • The C-terminal tyrosine (Tyr224 in B. halodurans) stabilizes the phosphate group of G3P [8] [10].

Structural comparisons show 37.7% sequence identity between E. coli and T. thermophilus DERAs, yet the active site architecture is functionally conserved. Mutagenesis of residues in the substrate-binding pocket (e.g., Thr170, Lys172) alters stereoselectivity, enabling synthesis of non-natural sugars [8] [10].

Properties

Product Name

2-Deoxyribose 5-phosphate (disodium)

IUPAC Name

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate

Molecular Formula

C5H9Na2O7P

Molecular Weight

258.07 g/mol

InChI

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1

InChI Key

WPSOLRSSLYZUOR-YAQRUTEZSA-L

Canonical SMILES

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+]

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